Nicosulfuron-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

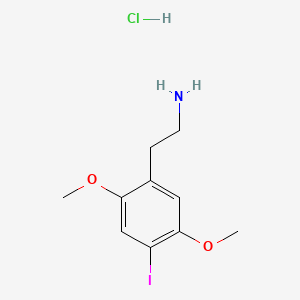

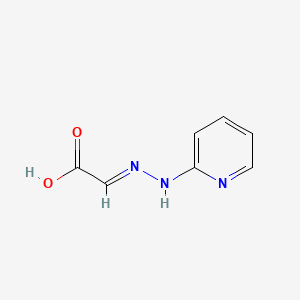

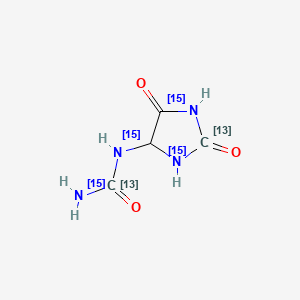

Nicosulfuron-d6 is the deuterium labeled Nicosulfuron . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular weight of this compound is 416.44 g/mol . The molecule shows a flexible conformation and there are several H-bond acceptors and donors in it . The crystal structures of the reported form II and two new solvates (methanol and acetonitrile) were revealed for the first time .Chemical Reactions Analysis

Nicosulfuron inhibits acetolactate synthase (ALS) enzyme activity . The degradation of nicosulfuron by P. cucumerina AR1 was achieved by a co-metabolism process and followed a first-order model dissipation . Biodegradation kinetics analysis indicated that, in planktonic lifestyle, nicosulfuron degradation by this strain was glucose concentration dependent, with a maximum specific degradation rate of 1 g/L in glucose .Physical and Chemical Properties Analysis

Nicosulfuron is acidic (pKa = 4.22) and its water solubility is very dependent upon pH . It is stable to hydrolysis at pH 7 and 9, but hydrolyses with a half-life of 15 days at pH 5 .科学研究应用

农业土壤微生物选择

烟嘧磺隆在农业土壤中的应用促使土壤微生物向烟嘧磺隆耐受性微生物方向选择 . 磺酰脲类除草剂的作用机制是抑制乙酰羟酸合酶 (AHAS),该酶是植物中缬氨酸和异亮氨酸生物合成所必需的 . 然而,这种酶也存在于一系列非靶标生物体中,其中土壤微生物以其在生态系统功能中的关键作用而闻名 . 研究结果表明,烟嘧磺隆的施用促使土壤中烟嘧磺隆耐受性细菌的选择,随着暴露水平的增加,其在土壤中的丰度和多样性也随之增加 .

农业土壤管理

在常规农业或保护性农业下种植的滞水性灰壤和蠕动性暗色土中除草剂烟嘧磺隆的吸附和降解 . 无论土壤类型或农业管理方式如何,非可提取残留物的形成都被确定为烟嘧磺隆的主要消散过程 . 在这项研究中,烟嘧磺隆在蠕动性暗色土中的表现相似,无论农业管理方式如何,而在保护性农业下种植的滞水性灰壤中,向地下水转移的风险似乎较低 .

杂草抗性管理

乙酰乳酸合酶 (ALS) 抑制型除草剂烟嘧磺隆已被广泛用于管理 S. viridis,这极大地增加了选择压力 . 在来自中国的 S. viridis 种群 (R376 种群) 中证实了对烟嘧磺隆的 35.8 倍抗性 .

细菌菌落生长

作用机制

- Nicosulfuron primarily targets acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .

Target of Action

Pharmacokinetics

Action Environment

未来方向

As the R376 population more rapidly metabolizes nicosulfuron in comparison with the S population, future research could focus on the analysis of DEGs associated with nicosulfuron metabolic resistance . Additionally, the development of methods aiming to reduce contamination by nicosulfuron in aquatic environments could be a potential area of exploration .

生化分析

Biochemical Properties

Nicosulfuron-d6, like its parent compound, is involved in biochemical reactions that inhibit the growth of unwanted plants. It interacts with the enzyme acetolactate synthase (ALS), inhibiting its activity . This enzyme is crucial for the biosynthesis of the amino acids valine and isoleucine . By inhibiting ALS, this compound disrupts protein synthesis and plant growth.

Cellular Effects

In cellular processes, this compound has been observed to significantly inhibit the growth of certain plant species . It influences cell function by disrupting sugar metabolism, leading to changes in the activities of key enzymes such as sucrose phosphate synthase and sucrose synthase . These changes can affect energy supply for growth, particularly in plants sensitive to this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with the ALS enzyme. It binds to this enzyme, inhibiting its activity and thereby disrupting the synthesis of key amino acids . This leads to a halt in protein synthesis, affecting plant growth and development .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, it has been observed that the herbicide’s impact on plant growth and sugar metabolism can increase under prolonged exposure . Specific information on the stability, degradation, and long-term effects of this compound in laboratory settings is currently limited.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Nicosulfuron. In plants, Nicosulfuron affects the glycolysis pathway and the tricarboxylic acid cycle . It interacts with enzymes involved in these pathways, leading to changes in metabolic flux and metabolite levels .

属性

IUPAC Name |

2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23)/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCOGUMHFFWOJV-LIJFRPJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(=O)N(C)C)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676064 |

Source

|

| Record name | 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189419-41-7 |

Source

|

| Record name | 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)